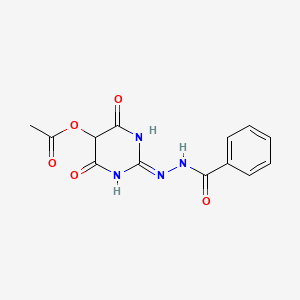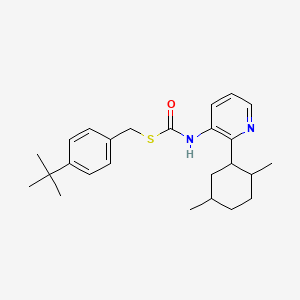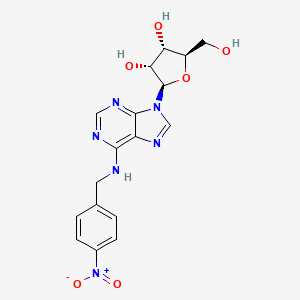
N6-(p-Nitrobenzyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-(p-Nitrobenzyl)adenosine is a modified nucleoside compound where the adenosine molecule is substituted with a p-nitrobenzyl group at the N6 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-(p-Nitrobenzyl)adenosine typically involves the alkylation of adenosine with p-nitrobenzyl bromide. The reaction is carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure the selective alkylation at the N6 position of the adenosine molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N6-(p-Nitrobenzyl)adenosine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The p-nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield N6-(p-aminobenzyl)adenosine, while substitution reactions could yield various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N6-(p-Nitrobenzyl)adenosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: It serves as a probe to study nucleoside transport and metabolism in cells.
Industry: It can be used in the development of biochemical assays and diagnostic tools
Mécanisme D'action
The mechanism of action of N6-(p-Nitrobenzyl)adenosine involves its interaction with specific molecular targets, such as adenosine receptors. The compound can act as an agonist or antagonist at these receptors, modulating various physiological processes. The p-nitrobenzyl group enhances the compound’s binding affinity and selectivity for certain receptor subtypes, influencing its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-Benzyladenosine: Similar structure but lacks the nitro group.
N6-(3-Iodobenzyl)adenosine: Contains an iodo group instead of a nitro group.
N6-(4-Methoxybenzyl)adenosine: Contains a methoxy group instead of a nitro group
Uniqueness
N6-(p-Nitrobenzyl)adenosine is unique due to the presence of the p-nitrobenzyl group, which imparts distinct electronic and steric properties. This modification enhances its binding affinity and selectivity for certain adenosine receptor subtypes, making it a valuable tool in pharmacological research.
Propriétés
Numéro CAS |
40297-54-9 |
|---|---|
Formule moléculaire |
C17H18N6O6 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18N6O6/c24-6-11-13(25)14(26)17(29-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(4-2-9)23(27)28/h1-4,7-8,11,13-14,17,24-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 |
Clé InChI |
VAQMNFPQRLLRMG-LSCFUAHRSA-N |
SMILES isomérique |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)
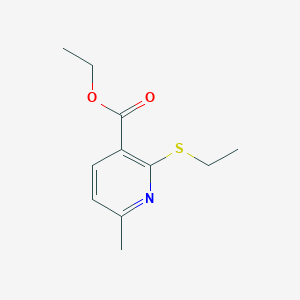
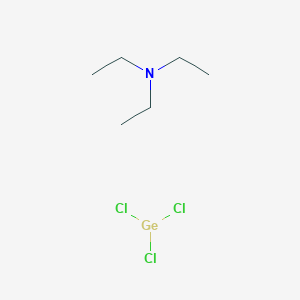


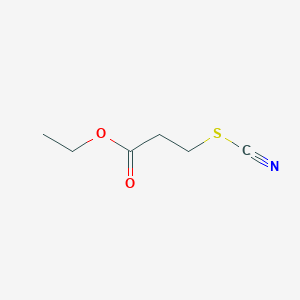


![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
